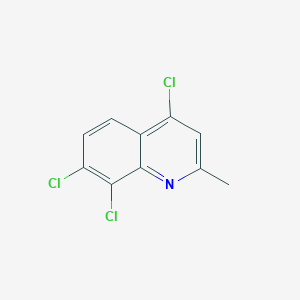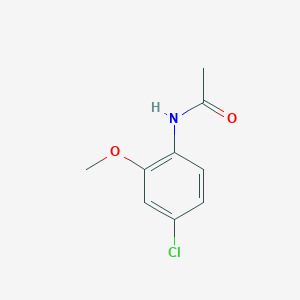
2-Methyl-4,7,8-trichloroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Methyl-4,7,8-trichloroquinoline, often involves complex reactions under specific conditions. For example, the synthesis of related compounds has been achieved through reactions involving aromatic nucleophilic displacement of chlorine atoms of triazine derivatives, showcasing the typical methodologies for quinoline synthesis (Bhat et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray crystallography have provided detailed insights into the molecular structures of these compounds, revealing the influence of different substituents on their molecular conformation and intermolecular interactions (Małecki et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, which are essential for their functionalization and application in different areas. Reactions such as nucleophilic aromatic substitution (SNAr) and reactions with different reagents like thionyl chloride have been explored to modify the chemical structures and properties of these compounds for specific purposes (Al-Shaar et al., 1988).
Physical Properties Analysis
The physical properties of 2-Methyl-4,7,8-trichloroquinoline and its derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Detailed structural investigations have shown how different substituents affect these physical properties, impacting their usability in specific applications (Yamuna et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of quinoline derivatives. Studies on the synthesis and reactivity of compounds like 2-Methyl-4,7,8-trichloroquinoline provide insights into their chemical behavior, facilitating the development of novel materials and pharmaceuticals (Toche et al., 2010).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Applications
Synthesis and Characterization of Complexes : Novel ligands derived from quinoline, including those related to 2-Methyl-4,7,8-trichloroquinoline, have been synthesized for the development of metal complexes with potential antimicrobial activities. These complexes have been characterized using various spectroscopic techniques, demonstrating the versatility of quinoline derivatives in forming biologically active compounds (Patel & Patel, 2017).
Luminescence Properties : The coordination of quinoline derivatives with metals such as Pb(II) has been explored, leading to the development of materials exhibiting single-component white light luminescence. This study highlights the potential of these compounds in creating advanced materials for optoelectronic applications (Chen et al., 2015).
Corrosion Inhibition : Quinoline derivatives have been studied for their ability to inhibit corrosion in metals, offering a potential application in protecting industrial materials. These compounds form protective layers on metal surfaces, reducing corrosion in acidic environments (Rbaa et al., 2019).
Biomedical Research Applications
Antimicrobial Activities : Certain quinoline derivatives have demonstrated potent antimicrobial activities against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. This includes the potential development of natural preservatives against foodborne bacteria, leveraging the structural versatility of quinoline compounds (Kim et al., 2014).
Molecular Docking and Inhibitory Studies : The therapeutic potentials of quinoline derivatives have been explored through molecular docking studies, revealing their interactions with biological targets. This approach has elucidated the mechanisms through which these compounds exhibit biological activities, including inhibition of enzymes relevant to disease processes (Wen et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
4,7,8-trichloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNYNKOWMWXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588898 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,7,8-trichloroquinoline | |
CAS RN |
108097-02-5 | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108097-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,8-Trichloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108097-02-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)
![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)






![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)

